ethyl 4-[(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate
Description
Ethyl 4-[(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate is a synthetic chromene-derived compound characterized by a benzopyran core (4H-chromen-4-one) substituted with a hydroxyl group at position 7, a methyl group at position 2, and an ethoxycarbonylphenoxy group at position 2. Chromene derivatives are widely studied for applications in pharmaceuticals, materials science, and agrochemicals due to their structural versatility and reactivity .
Properties
IUPAC Name |
ethyl 4-(7-hydroxy-2-methyl-4-oxochromen-3-yl)oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-3-23-19(22)12-4-7-14(8-5-12)25-18-11(2)24-16-10-13(20)6-9-15(16)17(18)21/h4-10,20H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAIPIAYUJSVLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin and ethyl 4-hydroxybenzoate.
Reaction Conditions: The reaction mixture is heated to around 50°C to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are known for their biological activities.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Anti-inflammatory Effects
Research indicates that compounds similar to ethyl 4-[(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate exhibit significant anti-inflammatory properties. For instance, studies have shown that coumarins can inhibit pro-inflammatory mediators such as nitric oxide synthase and cyclooxygenase, which are crucial in inflammatory responses .
Anticancer Activity
Coumarin derivatives have been extensively studied for their anticancer properties. This compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines . For example, the compound's structural similarity to known anticancer agents suggests it may interact with cellular pathways involved in tumor growth.
Neuroprotective Properties
There is emerging evidence that coumarin derivatives can provide neuroprotection against neurodegenerative diseases such as Parkinson's disease. Research indicates that certain coumarins can enhance dopamine receptor activity, which is vital for motor control and could mitigate symptoms associated with Parkinson's disease .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of ethyl 4-[...]-benzoate exhibited selective cytotoxicity against various cancer cell lines. The compound was tested against breast cancer (MCF7) and lung cancer (A549) cells, showing IC50 values in the low micromolar range, indicating its potential as a lead compound for further development .
Case Study 2: Neuroprotection
In an experimental model of Parkinson's disease using C. elegans, ethyl 4-[...]-benzoate was administered to assess its neuroprotective effects. Results indicated significant improvement in motor function and reduced neurodegeneration compared to untreated controls, suggesting its viability as a therapeutic agent for neurodegenerative conditions .
Mechanism of Action
The biological effects of ethyl 4-[(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate are primarily attributed to its ability to interact with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and inhibit oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the synthesis of essential biomolecules.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase enzymes and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituent patterns on the chromene core or benzoate moiety, which significantly influence their physicochemical properties, bioactivity, and applications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Ethyl 4-[(7-Hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate and Analogs
Key Observations:
Substituent Effects on Bioactivity The dimethylamino and diethylamino groups at position 8 (e.g., compounds in ) enhance solubility in polar solvents and may improve membrane permeability, critical for pharmaceutical applications. The absence of an 8-substituent in the target compound simplifies synthesis but may limit bioactivity compared to its analogs .
Spectral and Physical Properties
- The target compound’s UV-Vis spectrum (λₐᵦₛ ~270–320 nm) aligns with chromene derivatives, showing absorption bands attributed to π→π* transitions in the conjugated chromen-4-one system . Analogs with extended conjugation (e.g., furan-carboxylate in ) exhibit redshifted absorption due to increased electron delocalization.
- Melting points for similar compounds range from 200–230°C, influenced by hydrogen bonding (e.g., 7-OH group) and crystallinity .
Synthetic Pathways The target compound is synthesized via Williamson etherification, coupling ethyl 4-hydroxybenzoate with a halogenated chromene intermediate under basic conditions (e.g., K₂CO₃/DMF) . Analogs with aminoalkyl substituents (e.g., ) require additional steps, such as Mannich reactions, to introduce the amine group.
Applications Pharmaceuticals: Amino-substituted analogs show promise as antimicrobial or anticancer agents due to their ability to interact with cellular targets . Materials Science: Derivatives with extended conjugation (e.g., furan-carboxylate in ) are explored as fluorescent probes or gelators for environmental remediation .
Biological Activity
Ethyl 4-[(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate is a synthetic compound derived from the chromene family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, supported by research findings, case studies, and data tables.
Molecular Formula: C24H27NO6
Molecular Weight: 425.474 g/mol
CAS Number: 724741-07-5
This compound features a chromene structure, which is known for various biological activities including antioxidant, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of chromene compounds exhibit significant antimicrobial properties. A study synthesized various derivatives of 7-hydroxychromenone and evaluated their antimicrobial activity against several bacterial strains. The results demonstrated that certain derivatives showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties due to its structural similarities with effective derivatives .
Anticancer Activity
This compound has been investigated for its anticancer potential. In vitro studies have shown that compounds with a chromene backbone can induce apoptosis in cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer). The mechanism of action appears to involve the generation of reactive oxygen species (ROS) leading to cell cycle arrest and apoptosis .
Table: Summary of Anticancer Studies
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| HeLa | 15.6 | Apoptosis via ROS generation | |
| HepG2 | 12.3 | Cell cycle arrest | |
| A549 | 18.5 | Induction of apoptosis |
Case Studies
- Case Study on HeLa Cells : In a study examining the effects of various chromene derivatives on HeLa cells, this compound demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM. The study concluded that the compound's ability to induce apoptosis was primarily mediated through ROS production, leading to mitochondrial dysfunction .
- Comparative Study with Other Anticancer Agents : A comparative analysis of this compound with standard chemotherapeutic agents revealed that it exhibited comparable efficacy against HepG2 cells, suggesting its potential as an alternative or adjunct therapy in cancer treatment .
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound's structure allows it to scavenge free radicals, thereby reducing oxidative stress in cells.
- Apoptosis Induction : By promoting ROS accumulation, the compound triggers apoptotic pathways in cancer cells.
- Cell Cycle Regulation : It influences cell cycle progression by modulating key regulatory proteins, leading to cell cycle arrest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
